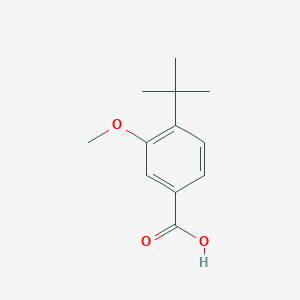

4-Tert-butyl-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJQLIMNCLFPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508593 | |

| Record name | 4-tert-Butyl-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79822-46-1 | |

| Record name | 4-(1,1-Dimethylethyl)-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79822-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-butyl-3-methoxybenzoic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-tert-butyl-3-methoxybenzoic acid (CAS No. 79822-46-1), a key intermediate in medicinal chemistry and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, plausible synthetic routes, spectroscopic signatures, and significant applications of this compound, with a focus on its emerging role in the development of novel therapeutics.

Core Chemical & Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. The spatial arrangement of its functional groups—a bulky, electron-donating tert-butyl group, an electron-donating methoxy group, and an electron-withdrawing carboxylic acid group—imparts a unique combination of steric and electronic properties that are pivotal to its reactivity and utility as a molecular building block.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 79822-46-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |

| Molecular Weight | 208.25 g/mol | [1] |

| Melting Point | 150-151 °C | [2] |

| Boiling Point | 334.7±35.0 °C (Predicted) | [2] |

| Density | 1.080±0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.28±0.10 (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Synthesis Pathway: A Regioselective Approach

The synthesis of this compound is not commonly detailed as a standard laboratory preparation. However, a logical and regioselective pathway can be designed based on fundamental principles of electrophilic aromatic substitution and subsequent functional group transformations. The proposed two-step synthesis starts from the commercially available 3-methoxyacetophenone.

Causality of the Synthetic Design: The primary challenge in synthesizing this molecule is achieving the correct substitution pattern on the benzene ring.

-

Starting Material Selection: 3-Methoxyacetophenone is an ideal precursor. It already contains the required methoxy group and a methyl ketone (acetyl group), which serves as a precursor to the carboxylic acid. The methoxy group is a powerful ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator.

-

Regiocontrol in Alkylation: During electrophilic substitution (the Friedel-Crafts alkylation), the directing effects of the existing substituents are crucial. The strongly activating methoxy group will dictate the position of the incoming electrophile. It directs to the ortho (C2, C6) and para (C4) positions. The acetyl group directs to the meta (C2, C6) positions. The C4 position is strongly favored due to activation from the methoxy group and the absence of significant steric hindrance, leading to the desired 4-tert-butyl-3-methoxyacetophenone isomer.

-

Functional Group Transformation: The methyl ketone is readily converted to a carboxylic acid via the haloform reaction, which is a mild and efficient method that will not disturb the other functional groups on the ring.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-tert-butyl-3-methoxybenzoic Acid

Foundational Analysis: Elemental Composition and Unsaturation

Before embarking on spectroscopic analysis, a foundational understanding of the molecule's composition is paramount. The molecular formula for 4-tert-butyl-3-methoxybenzoic acid is C₁₂H₁₆O₃, corresponding to a molecular weight of 208.25 g/mol .

A critical first step is the calculation of the Degree of Unsaturation (DoU), which provides initial insights into the presence of rings and/or multiple bonds.

Degree of Unaturation (DoU) Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 12 + 1 - (16/2) DoU = 5

A DoU of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation – three double bonds and one ring) and one additional double bond, likely a carbonyl group characteristic of a carboxylic acid. This initial calculation immediately focuses the subsequent analytical strategy.

The Integrated Spectroscopic Approach: A Deliberate Workflow

The core of structure elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques. Our approach is not linear but iterative, with each piece of data informing and validating the others. The chosen workflow is designed for unambiguous structure confirmation.

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is the initial scouting technique, providing rapid identification of the principal functional groups. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method would be employed.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) | The very broad nature of this peak is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[1] |

| ~2960 | Strong | C-H stretch (tert-butyl) | Characteristic aliphatic C-H stretching. |

| ~1700-1720 | Strong | C=O stretch (Carboxylic Acid) | The position is typical for a carbonyl in a hydrogen-bonded aromatic carboxylic acid.[1] |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic Ring) | Indicates the presence of the benzene ring. |

| ~1250, ~1050 | Strong | C-O stretch | A combination of the carboxylic acid C-O and the methoxy C-O stretches. |

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in piecing together the structure. Electron Ionization (EI) is a common technique for such molecules.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment | Rationale |

| 208 | High | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of C₁₂H₁₆O₃. |

| 193 | High | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl or methoxy group. |

| 165 | Medium | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 150 | Medium | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl radical after the loss of the carboxylic acid. |

| 57 | High | [C(CH₃)₃]⁺ | Characteristic fragment for a tert-butyl group. |

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume of the solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Impact (EI) mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

¹H and ¹³C NMR spectroscopy provide the most detailed picture of the molecular structure, revealing the chemical environment of each hydrogen and carbon atom and their connectivity.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1] |

| ~7.7 | Doublet | 1H | Aromatic H | The proton ortho to the carboxylic acid group and meta to the methoxy group. |

| ~7.6 | Doublet of Doublets | 1H | Aromatic H | The proton ortho to both the tert-butyl and methoxy groups. |

| ~7.0 | Doublet | 1H | Aromatic H | The proton ortho to the methoxy group and meta to the carboxylic acid. |

| 3.9 | Singlet | 3H | -OCH₃ | Methoxy protons typically appear around this chemical shift. |

| 1.4 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C=O | The carbonyl carbon of an aromatic carboxylic acid. |

| ~158 | Aromatic C-O | The aromatic carbon attached to the methoxy group is shielded by the oxygen. |

| ~140 | Aromatic C-C(CH₃)₃ | The aromatic carbon attached to the tert-butyl group. |

| ~130 | Aromatic C-H | Aromatic carbon ortho to the carboxylic acid. |

| ~125 | Aromatic C-COOH | The aromatic carbon attached to the carboxylic acid group. |

| ~122 | Aromatic C-H | Aromatic carbon ortho to both the tert-butyl and methoxy groups. |

| ~110 | Aromatic C-H | Aromatic carbon ortho to the methoxy group. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~31 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired data.

Synthesizing the Evidence: The Final Structure Confirmation

The true power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure.

Caption: Convergence of spectroscopic data for structure confirmation.

The IR data confirms the presence of a carboxylic acid and an aromatic ring. The mass spectrum validates the molecular weight and the presence of a tert-butyl group. The ¹H NMR shows the number and types of protons, including the characteristic signals for the tert-butyl and methoxy groups, and the distinct splitting pattern of the three aromatic protons confirms their relative positions. Finally, the ¹³C NMR accounts for all 12 carbon atoms in their unique chemical environments, solidifying the proposed connectivity. Each piece of evidence independently supports and is validated by the others, leading to a high-confidence elucidation of the structure as this compound.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- ChemDraw.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- "Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts. [Link]

- "Sample Preparation for FTIR Analysis." Drawell. [Link]

- "Mass spectrum of benzoic acid." Homework.Study.com. [Link]

Sources

An In-Depth Technical Guide to 4-tert-butyl-3-methoxybenzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-3-methoxybenzoic acid, with the CAS number 79822-46-1, is a substituted aromatic carboxylic acid that has emerged as a significant building block in medicinal chemistry and drug development. Its unique structural features—a bulky tert-butyl group, a methoxy substituent, and a reactive carboxylic acid handle—make it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthesis route, in-depth spectroscopic analysis, and its applications in contemporary drug discovery, with a particular focus on its role in the development of targeted cancer therapies and as a component in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

| Property | Value | Source |

| CAS Number | 79822-46-1 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Melting Point | 150-151 °C | [2] |

| Boiling Point (Predicted) | 334.7 ± 35.0 °C | [2] |

| Density (Predicted) | 1.080 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.28 ± 0.10 | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

Detailed Experimental Protocol

Step 1: Ortho-lithiation and Carboxylation of 4-tert-butylphenol

This step utilizes a directed ortho-metalation approach, where the hydroxyl group of 4-tert-butylphenol directs the lithiation to the adjacent ortho position.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-tert-butylphenol (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 2 hours.

-

Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous layer to pH 2 with 2M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-5-tert-butylbenzoic acid.

Step 2: Methylation of 2-hydroxy-5-tert-butylbenzoic acid

The final step involves the methylation of the phenolic hydroxyl group to yield the target compound.

-

Dissolve the crude 2-hydroxy-5-tert-butylbenzoic acid (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (3.0 eq) to the solution.

-

Add methyl iodide (1.5 eq) and heat the mixture to reflux for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following characterization is based on predictions from analogous compounds and fundamental principles of spectroscopy. This predicted data serves as a reliable guide for the identification and characterization of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl group, the methoxy group, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | -COOH |

| ~7.6-7.8 | m | 2H | Aromatic-H |

| ~7.0-7.2 | d | 1H | Aromatic-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Interpretation: The carboxylic acid proton will appear as a broad singlet far downfield. The aromatic protons will exhibit a characteristic splitting pattern based on their substitution. The methoxy and tert-butyl groups will each present as sharp singlets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~160 | Aromatic C-OCH₃ |

| ~145 | Aromatic C-C(CH₃)₃ |

| ~130-110 | Aromatic C-H |

| ~125 | Aromatic C-COOH |

| ~56 | -OCH₃ |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm, with carbons attached to heteroatoms (oxygen) being more downfield. The carbons of the tert-butyl and methoxy groups will be in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~2960 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Interpretation: A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl stretch.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

| m/z | Fragment |

| 208 | [M]⁺ |

| 193 | [M - CH₃]⁺ |

| 165 | [M - COOH]⁺ |

| 151 | [M - C(CH₃)₃]⁺ |

Interpretation: The molecular ion peak [M]⁺ at m/z 208 will confirm the molecular weight. Common fragmentation patterns for benzoic acids include the loss of the carboxylic acid group and fragmentation of the alkyl substituents.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery due to its structural features that allow for diverse chemical modifications. Its derivatives have shown promise in various therapeutic areas, particularly in oncology.

Scaffold for Anti-Cancer Agents

Recent research has highlighted the use of this compound in the synthesis of novel compounds targeting the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a key protein involved in cell growth and proliferation, and its overactivity is a hallmark of many cancers. Derivatives of this compound have been designed and synthesized as potential allosteric inhibitors of EGFR kinase, showing promising in vitro cytotoxicity against various human cancer cell lines.[3]

Component of PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the efficacy and physicochemical properties of the PROTAC.

Substituted benzoic acids are commonly used as rigid components within PROTAC linkers. The carboxylic acid group of this compound provides a convenient attachment point for connecting to either the target protein ligand or the E3 ligase ligand, often through an amide bond. The tert-butyl and methoxy groups can influence the linker's conformation and solubility, which are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

HPLC Method Protocol

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern provides a scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of targeted anti-cancer agents and as a component in the rapidly evolving field of targeted protein degradation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery efforts.

References

- Vertex AI Search, 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%, 1 gram. (No URL provided)

- Santa Cruz Biotechnology, 4-(tert-Butyl)-3-methoxybenzoic acid | CAS 79822-46-1 | SCBT. (No URL provided)

- College of Pharmacy, Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)

- Chemsrc, 4-tert-Butylbenzoic acid | CAS#:98-73-7. (No URL provided)

- Pharma Info Source, CAS 79822-46-1 suppliers, 3-Methoxy-4-t-butyl-benzoicacid suppliers. (No URL provided)

- College of Pharmacy, Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)

- Parchem, 4-(tert-Butyl)-3-methoxybenzoic acid (Cas 79822-46-1). (No URL provided)

- BenchChem, A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. (No URL provided)

- SpectraBase, 4-Methoxy-benzoic acid tert-butyl ester. (No URL provided)

- Vertex AI Search, 4-(tert-Butyl)-3-methoxybenzoic acid, min 98%, 1 gram. (No URL provided)

- Chongqing Chemdad Co., Ltd, this compound. (No URL provided)

- PubChem, 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD., The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. (No URL provided)

- Google Patents, CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyr

- Sigma-Aldrich, 4-tert-Butylbenzoic acid 99 98-73-7. (No URL provided)

- Quick Company, A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. (No URL provided)

- NIST WebBook, Benzoic acid, 4-methoxy-. [Link]

- Wikipedia, p-Anisic acid. [Link]

- Srini Chem, The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- FooDB, Showing Compound 3-Methoxybenzoic acid (FDB010546). (No URL provided)

- ChemicalBook, 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applic

- Chongqing Chemdad Co., Ltd, this compound. [Link]

Sources

Solubility Profile of 4-tert-butyl-3-methoxybenzoic acid: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility profile of 4-tert-butyl-3-methoxybenzoic acid, a key intermediate in organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles and data from structurally analogous compounds to construct a reliable predicted solubility profile. We present a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility via the shake-flask method, as recommended by international guidelines. Furthermore, we analyze the influence of the compound's distinct functional groups—the acidic carboxylic acid, the polar methoxy ether, and the lipophilic tert-butyl group—on its behavior in various solvent classes. The critical effects of pH and temperature are also discussed, providing researchers with the necessary framework to control and optimize dissolution for applications in drug discovery, process chemistry, and formulation development.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Poor aqueous solubility is a major hurdle in early-stage drug discovery, leading to unpredictable in vitro results, low bioavailability, and significant formulation challenges.[1] this compound (MW: 208.3 g/mol , CAS: 79822-46-1) is a substituted benzoic acid derivative whose structural motifs are common in medicinal chemistry.[2][3] Understanding its solubility is paramount for its effective use, whether as a synthetic building block or a scaffold for a potential therapeutic agent.

The International Council for Harmonisation (ICH) guideline Q6A mandates the characterization of physicochemical properties, including solubility, for all new drug substances to ensure quality and consistent performance.[4][5][6] This guide serves as a practical resource for scientists, providing both a theoretical framework for understanding the solubility of this compound and the experimental means to quantify it accurately.

Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of this compound is dictated by its molecular structure, which features a combination of polar and nonpolar functionalities.

-

Molecular Formula: C₁₂H₁₆O₃[2]

-

Molecular Weight: 208.3 g/mol [2]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): This is the dominant polar, protic group. It can act as both a hydrogen bond donor and acceptor. Its acidic nature means its ionization state—and therefore its solubility—is highly dependent on pH.[7]

-

Methoxy Group (-OCH₃): This ether group is polar and aprotic. It can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

tert-Butyl Group (-C(CH₃)₃): This is a large, bulky, and highly nonpolar (lipophilic) alkyl group. It significantly increases the molecule's hydrocarbon character, which is expected to decrease aqueous solubility but enhance solubility in nonpolar organic solvents.

-

Aromatic Ring: The benzene ring is fundamentally nonpolar and contributes to van der Waals interactions.

-

The interplay of these groups suggests a nuanced solubility profile. The polar -COOH and -OCH₃ groups will favor interactions with polar solvents, while the large -C(CH₃)₃ group and the aromatic ring will drive solubility in lipophilic environments.

Theoretical Framework: Predicting Solubility Behavior

The guiding principle of solubility is "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent.[8]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. We predict moderate to high solubility of this compound in alcohols, where the solvent can interact with both the carboxylic acid and methoxy groups. Its solubility in water is expected to be low due to the large, hydrophobic tert-butyl group.[7] Data for the related 4-methoxybenzoic acid shows high solubility in alcohols.[9][10]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at dissolving polar compounds. Good solubility is predicted in these solvents due to dipole-dipole interactions with the carboxylic acid and methoxy groups. 4-methoxybenzoic acid shows good solubility in acetone and ethyl acetate.[9][10]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The significant lipophilic character imparted by the tert-butyl group and aromatic ring suggests that this compound will have considerably higher solubility in these solvents compared to unsubstituted benzoic acid. Data for similar compounds confirms solubility in toluene.[9][10]

The diagram below illustrates the key molecular interactions governing solubility.

Caption: Key interactions between the compound's functional groups and solvent classes.

Predicted Solubility Profile

Based on the analysis of its functional groups and data from structurally related molecules like 4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid, the following qualitative and quantitative solubility profile is predicted.[9][11]

Table 1: Predicted Solubility of this compound in Various Solvents at Ambient Temperature

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (neutral pH) | Very Low / Sparingly Soluble | The large hydrophobic tert-butyl group counteracts the polarity of the COOH and OCH₃ groups. |

| Methanol, Ethanol | High | Excellent hydrogen bonding potential with the carboxylic acid and methoxy groups. | |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Strong dipole-dipole interactions. |

| Acetonitrile | Moderate to High | Good dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent capable of strong interactions with the solute. | |

| Nonpolar | Toluene | Moderate | Favorable van der Waals interactions due to the aromatic ring and tert-butyl group. |

| Hexane, Cyclohexane | Low to Moderate | The molecule's polarity limits solubility, but the tert-butyl group enhances it over polar analogs. | |

| Aqueous (pH-adjusted) | Aqueous NaOH (pH > 7) | Very High | Deprotonation of the carboxylic acid to the highly soluble carboxylate salt. |

| Aqueous HCl (pH < 2) | Very Low | The carboxylic acid remains fully protonated (neutral form), minimizing aqueous solubility. |

The Critical Influence of pH

For an ionizable compound like a carboxylic acid, pH is one of the most powerful factors affecting aqueous solubility. The carboxylic acid group has an estimated pKa between 4 and 5.

-

At pH values below the pKa: The compound exists predominantly in its neutral, protonated form (R-COOH). This form has lower aqueous solubility.

-

At pH values above the pKa: The compound is deprotonated to form its conjugate base, the carboxylate anion (R-COO⁻). This ionic form is significantly more polar and thus dramatically more soluble in water.[12][13][14]

This relationship is described by the Henderson-Hasselbalch equation and is a cornerstone of formulation science. To dissolve this compound in an aqueous medium, adjusting the pH to a value at least 2 units above its pKa (e.g., pH > 6.5) by adding a base like sodium hydroxide is a standard and effective strategy.[7]

Standard Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive, quantitative data, the thermodynamic equilibrium solubility should be measured. The shake-flask method is the gold-standard technique for this purpose.[1][15][16] It is a robust, self-validating system because the continued presence of excess solid solute ensures the solution is truly saturated at equilibrium.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. A solid amount that is visually in excess (e.g., 5-10 mg per mL of solvent) is sufficient.[16]

-

Solvent Addition: Add a precise volume of the desired, pre-conditioned solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being more rigorous, especially for poorly soluble compounds.[15][16][17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[16] To ensure complete removal of undissolved solids, the supernatant must be separated. This is typically achieved by:

-

Centrifugation: Spin the vials at high speed.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE) into a clean vial.[8] Causality Note: This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

-

-

Quantification: Dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of the dissolved solute using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calibration: Quantify the concentration by comparing the analytical response to a calibration curve generated from standard solutions of the compound of known concentrations.[17]

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

The following diagram outlines this mandatory experimental workflow.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion and Recommendations

This compound possesses a classic amphiphilic structure, leading to a varied solubility profile. Its solubility is predicted to be high in polar organic solvents like alcohols and acetone, moderate in nonpolar aromatic solvents like toluene, and highly dependent on pH in aqueous media. Due to the hydrophobic tert-butyl group, its intrinsic solubility in neutral water is expected to be low. For researchers in drug development and process chemistry, this profile has key implications:

-

For Synthesis: Alcohols, ketones, or esters are likely excellent choices for reaction solvents.

-

For Purification: Crystallization could be induced by adding a nonpolar anti-solvent (like hexane) to a solution in a polar solvent (like ethyl acetate).

-

For Formulation: For aqueous formulations, achieving a suitable concentration will almost certainly require pH modification to form the highly soluble carboxylate salt.

Given the absence of extensive published data, it is strongly recommended that researchers perform the definitive shake-flask solubility determination outlined in this guide to establish a quantitative and reliable solubility profile in solvents relevant to their specific application. This empirical data is indispensable for building robust processes and predictive models for drug development.

References

- Pharmaceutical Networking.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Kovács, A., et al. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

- Scribd. ICH Q6A Guideline. [Link]

- ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

- Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

- PQT-Medicines.

- Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

- ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length?

- PubChem. 4-tert-Butyl-2-methoxybenzoic acid. [Link]

- Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

- Bibliomed. Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents. [Link]

- ResearchGate.

- College of Pharmacy, University of Baghdad. Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)

- AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids. [Link]

- ACS Publications.

- FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. scbt.com [scbt.com]

- 3. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]

- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 5. scribd.com [scribd.com]

- 6. particle.dk [particle.dk]

- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide on the Potential Biological Activity of 4-tert-butyl-3-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 4-tert-butyl-3-methoxybenzoic acid. While direct experimental data on the parent compound is nascent, this document synthesizes findings from structurally related benzoic acid derivatives and outlines a strategic experimental framework to elucidate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, detailed methodologies for in vitro and in silico evaluation. We will delve into its potential as an anticancer agent, its antioxidant and anti-inflammatory properties, and provide robust protocols for cytotoxicity assays, enzyme inhibition studies, and antioxidant capacity measurements. The overarching goal is to equip researchers with the necessary information to systematically investigate the bioactivity of this promising chemical entity.

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The versatility of the benzene ring allows for substitutions that can dramatically influence the molecule's physicochemical properties and biological targets. Hydroxybenzoic acids, for instance, are well-documented for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals.[1][3] The position and nature of substituents on the benzoic acid core are critical determinants of its antioxidant efficacy, with hydroxyl groups in the ortho and para positions to the carboxylate group often showing the most potent activity.[1][3]

Furthermore, derivatives of benzoic acid have been investigated for a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] The subject of this guide, this compound, possesses a unique combination of a bulky lipophilic tert-butyl group and a methoxy group, which can influence its membrane permeability, metabolic stability, and interaction with biological targets. A recent doctoral dissertation has laid the groundwork for exploring derivatives of this compound as potential anticancer agents, specifically as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[7][8] This preliminary work provides a strong rationale for a more in-depth investigation into the parent compound's own biological activities.

This guide will therefore proceed with a focused exploration of three key potential activities of this compound: anticancer, antioxidant, and anti-inflammatory. For each, we will present the theoretical basis, supporting evidence from related compounds, and detailed experimental protocols to enable rigorous scientific inquiry.

Potential Anticancer Activity: Targeting Cellular Proliferation

The most direct evidence for the potential bioactivity of this compound comes from a study on its derivatives, which were designed and synthesized as potential anti-cancer compounds targeting the EGFR allosteric site.[7][8] The study reported that some of these derivatives exhibited high potency and selectivity against several human cancer cell lines.[7][8] This strongly suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents.

Hypothesized Mechanism of Action: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[8] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key target for cancer therapy. While many existing EGFR inhibitors are competitive with ATP, targeting an allosteric site offers the potential for greater selectivity and a different resistance profile. The docking studies performed on the derivatives of this compound suggest a potential interaction with an allosteric site on the EGFR kinase domain.[7][8]

Logical Workflow for Investigating Anticancer Potential

Caption: Workflow for anticancer drug discovery.

Experimental Protocols

Objective: To predict the binding affinity and mode of interaction of this compound with the allosteric site of EGFR kinase.

Protocol:

-

Protein Preparation: Obtain the crystal structure of EGFR kinase (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to dock the ligand into the putative allosteric binding site of the receptor.

-

Analysis: Analyze the docking poses and scoring functions to predict the binding affinity and identify key interacting residues.

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.[9]

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.[9]

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

| A549 (Lung) | 25.3 |

| HepG2 (Liver) | 42.1 |

| HCT-116 (Colon) | 33.8 |

| MCF-7 (Breast) | > 100 |

Antioxidant and Anti-inflammatory Potential

Phenolic compounds, including various benzoic acid derivatives, are known to possess significant antioxidant and anti-inflammatory properties.[1][3][10][5] These activities are often linked, as oxidative stress is a key contributor to the inflammatory process. The presence of a methoxy group on the benzene ring of this compound suggests it may have the capacity to donate a hydrogen atom and scavenge free radicals.

Theoretical Basis for Antioxidant and Anti-inflammatory Activity

The antioxidant activity of phenolic compounds is primarily due to their ability to act as free radical scavengers.[1] The methoxy group can donate a hydrogen atom, and the resulting radical can be stabilized by resonance. The anti-inflammatory effects of such compounds can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as NF-κB.[11]

Signaling Pathway for Inflammation and Oxidative Stress

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mail.antiox.org [mail.antiox.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for 4-tert-butyl-3-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 4-tert-butyl-3-methoxybenzoic acid

Foreword: Strategic Importance in Medicinal Chemistry

This compound is a substituted aromatic carboxylic acid that has emerged as a valuable building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and an electron-donating methoxy group, imparts specific physicochemical properties to molecules that incorporate this scaffold. Notably, it serves as a key precursor in the synthesis of novel anti-cancer agents, including allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The strategic placement of its functional groups allows for diverse chemical modifications, making it an attractive starting point for creating libraries of bioactive compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, offering field-proven insights into the rationale behind experimental choices and detailed protocols for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals several plausible bond disconnections, leading to distinct synthetic strategies. The primary challenge lies in the regioselective introduction of the three substituents—tert-butyl, methoxy, and carboxyl—onto the benzene ring. The electronic and steric effects of each group heavily influence the feasibility and outcome of subsequent reactions.

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, three primary pathways are discussed in this guide:

-

Grignard Carboxylation Pathway: A direct and reliable method involving the formation of an organometallic intermediate followed by quenching with carbon dioxide.

-

Oxidation Pathway: A classical approach that relies on the oxidation of a benzylic alkyl group, typically a methyl group, on a pre-functionalized aromatic ring.

-

Friedel-Crafts Acylation Pathway: An indirect but highly controllable route that introduces the carboxyl functionality via an acetyl intermediate, which is subsequently oxidized.

Part 2: Synthesis Pathways and Experimental Protocols

Pathway 1: Grignard Carboxylation of a Halogenated Precursor

This pathway is arguably one of the most direct routes to the target molecule. The core of this strategy is the reaction of a Grignard reagent with carbon dioxide (dry ice) to form a carboxylate salt, which is then protonated to yield the carboxylic acid. The success of this method hinges on the efficient preparation of the necessary aryl halide precursor.

Causality Behind Experimental Choices: The Grignard reaction is chosen for its high efficiency in C-C bond formation.[2] The key is to prepare the Grignard reagent, 4-tert-butyl-2-methoxyphenylmagnesium bromide, from its corresponding bromo-aromatic precursor. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by any protic source, such as water. Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are aprotic and help to stabilize the Grignard reagent.[2]

Caption: Workflow for the Grignard Carboxylation Pathway.

Experimental Protocol: Grignard Carboxylation

Step 1: Synthesis of 1-Bromo-4-tert-butyl-2-methoxybenzene

-

To a solution of 2-tert-butylanisole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).

-

Initiate the reaction with a radical initiator such as benzoyl peroxide (catalytic amount).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq) to the flask.

-

Prepare a solution of 1-bromo-4-tert-butyl-2-methoxybenzene (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings. A crystal of iodine can be added to initiate the reaction if it is sluggish.[3]

-

Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C and pour it slowly over an excess of crushed dry ice (solid CO₂).

-

Allow the mixture to warm to room temperature, which allows excess CO₂ to sublime.

-

Quench the reaction by slowly adding 6M HCl until the aqueous layer is acidic.[3]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or methyl-tert-butyl ether (MTBE).[3]

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: Oxidation of 4-tert-butyl-3-methoxytoluene

This pathway leverages the robust transformation of a benzylic methyl group into a carboxylic acid. The primary advantage is the commercial availability of various substituted toluenes. The key is the synthesis of the 4-tert-butyl-3-methoxytoluene precursor.

Causality Behind Experimental Choices: The oxidation of an alkyl side-chain on an aromatic ring is a fundamental transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective but can present waste disposal challenges. A more modern and industrially viable approach is catalytic oxidation using air or a peroxide source in the presence of a transition metal catalyst, such as a cobalt salt.[4] This method is often performed in an acidic solvent like acetic acid.[5] The precursor, 4-tert-butyl-3-methoxytoluene, can be synthesized via Friedel-Crafts alkylation of 3-methoxytoluene.

Caption: Workflow for the Alkyl Group Oxidation Pathway.

Experimental Protocol: Oxidation

Step 1: Synthesis of 4-tert-butyl-3-methoxytoluene

-

In a flask cooled to 0 °C, add 3-methoxytoluene (1.0 eq) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Slowly add tert-butyl chloride (1.1 eq) to the stirred mixture.[6]

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product. Purify by distillation.

Step 2: Oxidation to this compound

-

To a solution of 4-tert-butyl-3-methoxytoluene (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise.

-

Heat the mixture to reflux for 8-12 hours until the purple color of the permanganate has disappeared.

-

Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Wash the filter cake with hot water.

-

Combine the filtrates and cool in an ice bath. Acidify with concentrated HCl to a pH of 1-2, which will precipitate the carboxylic acid product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.

Pathway 3: Friedel-Crafts Acylation Followed by Haloform Reaction

This pathway avoids the potential for polyalkylation that can occur with Friedel-Crafts alkylation by using an acylation reaction instead.[7] The resulting ketone is then converted to the carboxylic acid.

Causality Behind Experimental Choices: Friedel-Crafts acylation is highly regioselective and the introduced acyl group is deactivating, which prevents further reactions on the ring.[8] The starting material, 2-tert-butylanisole, directs the incoming acetyl group to the para position due to steric hindrance from the bulky tert-butyl group. The subsequent conversion of the methyl ketone to a carboxylic acid is efficiently achieved via the haloform reaction (using, for example, NaOBr or NaOCl), which proceeds through the formation of a trihalomethyl intermediate that is a good leaving group.

Caption: Workflow for the Friedel-Crafts Acylation Pathway.

Experimental Protocol: Acylation and Oxidation

Step 1: Synthesis of 4-tert-butyl-3-methoxyacetophenone

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous DCM, slowly add acetyl chloride (1.1 eq).

-

To this mixture, add a solution of 2-tert-butylanisole (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction by pouring it onto ice-water containing concentrated HCl.

-

Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

-

Wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate. Purify the resulting ketone by column chromatography or distillation.

Step 2: Haloform Reaction

-

Prepare a solution of sodium hydroxide (6.0 eq) in water and cool it to 0 °C.

-

Slowly add bromine (3.0 eq) to the cold NaOH solution to form sodium hypobromite (NaOBr).

-

In a separate flask, dissolve 4-tert-butyl-3-methoxyacetophenone (1.0 eq) in a suitable solvent like 1,4-dioxane.

-

Slowly add the freshly prepared cold NaOBr solution to the ketone solution, with vigorous stirring.

-

Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench any excess hypobromite by adding a small amount of sodium sulfite solution.

-

Remove the bromoform byproduct and organic solvent via distillation or extraction.

-

Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Filter the product, wash with cold water, and dry. Recrystallize for higher purity.

Part 3: Comparison of Synthetic Pathways and Data Summary

Each pathway offers distinct advantages and disadvantages. The choice of route often depends on the availability of starting materials, scalability, and considerations for safety and waste management.

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| 1. Grignard Carboxylation | 2-tert-butylanisole | Bromination, Grignard formation, Carboxylation | Direct, generally high-yielding final step. | Requires strictly anhydrous conditions; multi-step precursor synthesis. |

| 2. Alkyl Group Oxidation | 3-Methoxytoluene | Friedel-Crafts alkylation, Oxidation | Utilizes common starting materials; oxidation is a robust reaction. | Friedel-Crafts alkylation can lead to isomeric mixtures; oxidation requires strong reagents or catalytic systems.[4][7] |

| 3. Friedel-Crafts Acylation | 2-tert-butylanisole | Friedel-Crafts acylation, Haloform reaction | Avoids polyalkylation; highly regioselective. | Haloform reaction can have side reactions; generates halogenated waste. |

Conclusion

The synthesis of this compound can be effectively achieved through several well-established organic transformations. For laboratory-scale synthesis where control and purity are paramount, the Grignard Carboxylation and Friedel-Crafts Acylation pathways offer excellent reliability and regiochemical control. For larger-scale industrial production, the Oxidation Pathway may be more cost-effective, particularly if an efficient catalytic system is employed to minimize the use of stoichiometric heavy-metal oxidants. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or manufacturing campaign.

References

- Mahmoud, A. A., & Malik, I. M. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)

- Jasperse, J. (n.d.). Grignard Reaction.

- PrepChem. (n.d.). Synthesis of 4-[3-tert.butyl-4-methoxybenzoylthio]benzoic acid.

- Google Patents. (2020).

- University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

- University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]

- PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid. National Center for Biotechnology Information.

- Google Patents. (2014).

- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

- University of Missouri–St. Louis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

- Google Patents. (1988).

Sources

- 1. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. US4740614A - Process for preparation of p-hydroxybenzoic acid from p-methoxytoluene - Google Patents [patents.google.com]

- 6. cerritos.edu [cerritos.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acids

Introduction

Substituted benzoic acids represent a cornerstone in the development of modern organic chemistry and pharmacology. These molecules, characterized by a benzene ring attached to a carboxylic acid group with additional functional groups at various positions, have a rich history that mirrors the evolution of chemical synthesis and our understanding of structure-activity relationships. From the early extraction of simple benzoates from natural sources to the rational design of complex pharmaceutical agents, the journey of substituted benzoic acids is a story of scientific inquiry, innovation, and profound societal impact. This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of this journey, detailing the core discoveries, the evolution of synthetic methodologies, and the ever-expanding applications of this versatile class of compounds.

Chapter 1: The Progenitor - Discovery and Early History of Benzoic Acid

The story of substituted benzoic acids begins with the parent molecule, benzoic acid. Its history is rooted in the age of alchemy and early natural product chemistry.

1.1 Initial Discovery and Isolation

Benzoic acid was first described in the 16th century through the dry distillation of gum benzoin, a resin obtained from trees of the Styrax genus.[1][2][3] Early accounts are attributed to Nostradamus (1556), followed by Alexius Pedemontanus (1560) and Blaise de Vigenère (1596).[2][4] For a significant period, gum benzoin was the sole source for benzoic acid, which was obtained by sublimation.[2][5] This natural origin underscored its initial use and perception as a medicinal and preservative agent.

1.2 Elucidation of Structure and Early Synthesis

The true chemical nature of benzoic acid remained elusive until the 19th century. The seminal work of Justus von Liebig and Friedrich Wöhler in 1832 was pivotal in determining its composition and structure.[2][5] Their research also established the relationship between benzoic acid and hippuric acid.[2] The first industrial synthesis process emerged later, involving the reaction of benzotrichloride with calcium hydroxide in water, catalyzed by iron or its salts.[2][3] However, this method produced a product with significant chlorinated impurities. Consequently, for applications requiring high purity, such as human consumption, benzoic acid derived from the dry distillation of gum benzoin remained the standard for a long time.[2][3] A significant milestone in its application came in 1875 when Salkowski discovered its antifungal properties, paving the way for its use as a food preservative.[2][3]

Chapter 2: The Dawn of Substitution - Salicylic Acid and the Rise of Aromatic Chemistry

The deliberate modification of the benzoic acid structure marks a pivotal moment in chemical history. Salicylic acid (2-hydroxybenzoic acid) stands as the preeminent example of an early and impactful substituted benzoic acid.

2.1 From Willow Bark to Pure Compound

The medicinal properties of willow bark have been recognized for millennia, with ancient civilizations like the Sumerians and Egyptians using it as a pain reliever and anti-inflammatory agent.[6][7][8] The active component, salicin, was first isolated as bitter-tasting yellow crystals in 1828 by Joseph Buchner, a professor of pharmacy at Munich University.[7] A more potent acidic form, which he named salicylic acid, was derived from salicin in 1838 by the Italian chemist Raffaele Piria.[9] This compound was also found in the meadowsweet flower (Spiraea ulmaria), which would later lend its name to aspirin.[7]

2.2 The Synthetic Revolution: The Kolbe-Schmitt Reaction

The ability to synthesize salicylic acid independent of natural sources was a major breakthrough. In 1860, Hermann Kolbe developed a carboxylation reaction that heated sodium phenoxide with carbon dioxide under pressure to produce salicylic acid.[10][11] This process, later improved for industrial scale-up by Rudolf Schmitt in 1885, is now known as the Kolbe-Schmitt reaction.[11] This reaction was one of the first methods to incorporate carbon dioxide into an organic molecule and remains a cornerstone of industrial chemistry for producing salicylic acid.[11]

The causality behind this experimental choice lies in the enhanced reactivity of the phenoxide ion compared to phenol towards electrophilic aromatic substitution. The phenoxide, being more electron-rich, can attack the weak electrophile, carbon dioxide, to form the salicylate, which is then protonated to yield salicylic acid.[12]

Diagram 1: The Kolbe-Schmitt Reaction Workflow

Caption: Workflow of the Kolbe-Schmitt reaction for salicylic acid synthesis.

2.3 Acetylsalicylic Acid: The Birth of Aspirin

While effective, salicylic acid had significant side effects, most notably stomach irritation.[[“]] This led to the search for a more tolerable derivative. In 1853, French chemist Charles Frédéric Gerhardt first synthesized acetylsalicylic acid by reacting acetyl chloride with sodium salicylate.[14][15] However, his preparation was impure and unstable.[15]

The development of a stable, pure form of acetylsalicylic acid is credited to Felix Hoffmann, a chemist at Bayer, in 1897.[6][7] Working under the direction of Arthur Eichengrün, Hoffmann used acetic anhydride to reflux with salicylic acid, successfully producing a pure and stable form of the compound.[9][16] This new substance was found to be a less irritating and effective pain reliever and anti-inflammatory agent.[7] Bayer marketed this groundbreaking drug under the trade name "Aspirin" in 1899.[7][9] The name was derived from 'A' for acetyl, 'spir' from the Spiraea plant, and 'in', a common drug suffix at the time.[7]

Table 1: Key Milestones in the Development of Salicylic and Acetylsalicylic Acid

| Year | Event | Key Figure(s) | Significance |

| 1828 | Isolation of salicin from willow bark | Joseph Buchner | First isolation of the active precursor compound.[7] |

| 1838 | Conversion of salicin to salicylic acid | Raffaele Piria | First preparation of the more potent acidic form.[9] |

| 1860 | Discovery of the Kolbe synthesis | Hermann Kolbe | First industrial method for salicylic acid synthesis.[10][11] |

| 1897 | Synthesis of pure, stable acetylsalicylic acid | Felix Hoffmann | Creation of a more tolerable and effective drug.[6][7] |

| 1899 | Market launch of Aspirin | Bayer | Beginning of the modern era of pharmaceuticals.[7][9] |

Chapter 3: Expanding the Family - Other Notable Substituted Benzoic Acids

The success of aspirin catalyzed research into other substituted benzoic acids, leading to the discovery of compounds with a wide array of applications.

3.1 Para-Aminobenzoic Acid (PABA)

para-Aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, has been known as a chemical compound since 1863.[17][18] It is a naturally occurring substance found in baker's and brewer's yeast.[18] Early in its history, it was considered a vitamin (Vitamin Bx), but this classification was dropped as it is synthesized by microorganisms in the body.[18]

The significance of PABA in biochemistry was highlighted by D.D. Woods, who showed that sulfonamide drugs act by blocking the enzyme that assimilates PABA, a crucial precursor for folic acid synthesis in bacteria.[19] This discovery was a foundational concept in the development of antimicrobial chemotherapy.

Industrially, PABA is prepared through methods such as the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid.[20] It was patented in 1943 as one of the first active ingredients in sunscreens due to its ability to absorb UV radiation.[20]

3.2 Modern Synthetic Approaches

The synthesis of substituted benzoic acids has evolved significantly since the 19th century. Modern methods offer greater control over substitution patterns and are applicable to a wider range of starting materials. Key methods include:

-

Oxidation of Alkylbenzenes: A common laboratory and industrial method involves the oxidation of an alkyl side-chain on a benzene ring to a carboxylic acid.[21][22] This is often achieved by heating the alkylbenzene under reflux with a strong oxidizing agent like potassium permanganate (KMnO₄), followed by acidification.[21]

-

Hydrolysis of Benzonitriles: Benzonitriles can be hydrolyzed to benzoic acids under acidic or basic conditions. This method is particularly useful when the nitrile group is readily introduced to the aromatic ring.[23]

-

Carboxylation of Grignard Reagents: This versatile method involves the reaction of a Grignard reagent (prepared from an aryl halide) with carbon dioxide (in the form of dry ice), followed by an acidic workup to produce the corresponding benzoic acid.[23]

Diagram 2: General Synthetic Pathways to Substituted Benzoic Acids

Caption: Overview of common modern synthetic routes to substituted benzoic acids.

Chapter 4: Experimental Protocols

To provide a practical perspective on the evolution of synthesis, this chapter details both a historical and a modern protocol for preparing a substituted benzoic acid.

4.1 Historical Protocol: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction (Conceptualized from 19th Century Principles)

This protocol is a representation of the industrial process developed by Kolbe and Schmitt. The self-validating nature of this protocol lies in the observable phase changes and the precipitation of the product upon acidification.

-

Objective: To synthesize salicylic acid from phenol.

-

Materials: Phenol, sodium hydroxide, carbon dioxide (high-pressure source), sulfuric acid, water, high-pressure reactor (autoclave).

-

Methodology:

-

Preparation of Sodium Phenoxide: In a suitable vessel, dissolve phenol in an aqueous solution of sodium hydroxide. The reaction is complete when a clear solution of sodium phenoxide is formed.

-

Dehydration: Carefully heat the sodium phenoxide solution to evaporate the water, yielding a dry, solid sodium phenoxide powder. This step is critical as the presence of water can interfere with the subsequent carboxylation.

-

Carboxylation: Transfer the dry sodium phenoxide powder to a high-pressure autoclave. Seal the reactor and heat it to approximately 125°C. Pressurize the autoclave with carbon dioxide to 100 atmospheres.[10][12] Maintain these conditions for several hours to allow for the carboxylation to proceed.

-

Formation of Sodium Salicylate: After the reaction period, cool the reactor and carefully vent the excess carbon dioxide. The solid product inside is primarily sodium salicylate.

-

Acidification and Isolation: Dissolve the crude sodium salicylate in hot water. While stirring, slowly add dilute sulfuric acid to the solution. Salicylic acid, being poorly soluble in cold water, will precipitate as a white solid as the solution becomes acidic and cools.[2]

-

Purification: Collect the precipitated salicylic acid by filtration. Wash the crystals with cold water to remove any remaining salts and acid. The purity can be further enhanced by recrystallization from hot water.[2]

-

4.2 Modern Protocol: Synthesis of 4-Chlorobenzoic Acid via Oxidation of 4-Chlorotoluene

This protocol illustrates a common modern laboratory-scale synthesis. Its self-validating system includes monitoring the reaction progress by the disappearance of the purple permanganate color and confirming the product's identity via melting point and spectroscopy.

-

Objective: To synthesize 4-chlorobenzoic acid from 4-chlorotoluene.

-

Materials: 4-chlorotoluene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), sodium sulfite (Na₂SO₂), concentrated hydrochloric acid (HCl), deionized water, reflux apparatus, filtration equipment.

-

Methodology:

-